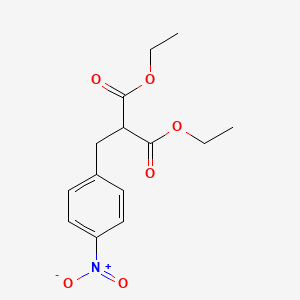
Diethyl 2-(4-nitrobenzyl)malonate
Cat. No. B3033062
Key on ui cas rn:
7598-70-1
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09061078B2
Procedure details


4-Nitrobenzyl bromide 22 (10.57 g, 48.93 mmol) was added to a solution of diethyl malonate 21 (52 mL, 54.86 g, 342.51 mmol) and K2CO3 (14.21 g, 102.8 mmol) in acetone (40 mL). The reaction mixture was heated at 45° C. for 1 hour. The mixture was allowed to cool to room temperature and the resulting yellow slurry was filtered off to remove K2CO3 and washed with acetone (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure. The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar). The yellow oily residue was dissolved in ethanol (200 mL). The precipitated white solid (dialkylated product) was filtered and washed with ethanol (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure to give a solid, which was recrystallized from hexane/Et2O (1:1) to afford white crystalline needles 23 (12.72 g, 88% yield).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]([O:20][CH2:21][CH3:22])=[O:19])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
14.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting yellow slurry was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove K2CO3
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone (2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the combined filtrate and washings under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar)
|
|
Duration
|
2 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The yellow oily residue was dissolved in ethanol (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated white solid (dialkylated product) was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the combined filtrate and washings under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from hexane/Et2O (1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.72 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

